N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 1021061-21-1
VCID: VC6727762
InChI: InChI=1S/C22H28N6O3/c1-30-18-8-7-16(13-19(18)31-2)22(29)23-9-12-28-21-17(14-26-28)20(24-15-25-21)27-10-5-3-4-6-11-27/h7-8,13-15H,3-6,9-12H2,1-2H3,(H,23,29)
SMILES: COC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCCCC4)OC
Molecular Formula: C22H28N6O3
Molecular Weight: 424.505

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide

CAS No.: 1021061-21-1

Cat. No.: VC6727762

Molecular Formula: C22H28N6O3

Molecular Weight: 424.505

* For research use only. Not for human or veterinary use.

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide - 1021061-21-1

Specification

CAS No. 1021061-21-1
Molecular Formula C22H28N6O3
Molecular Weight 424.505
IUPAC Name N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,4-dimethoxybenzamide
Standard InChI InChI=1S/C22H28N6O3/c1-30-18-8-7-16(13-19(18)31-2)22(29)23-9-12-28-21-17(14-26-28)20(24-15-25-21)27-10-5-3-4-6-11-27/h7-8,13-15H,3-6,9-12H2,1-2H3,(H,23,29)
Standard InChI Key GVOOPGMLJICTMY-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCCCC4)OC

Introduction

Synthesis and Preparation

The synthesis of compounds with similar structures typically involves multi-step organic reactions. For example, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives often starts with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by substitution reactions to introduce other functional groups .

Biological Activity

Pyrazolo[3,4-d]pyrimidine derivatives are known for their potential as anti-inflammatory agents and inhibitors of enzymes like cyclooxygenases (COX-1 and COX-2) and inducible nitric oxide synthase (iNOS) . The incorporation of an azepane ring and a 3,4-dimethoxybenzamide moiety could modulate these activities or introduce new biological effects.

Potential Applications

Given the biological activities associated with pyrazolo[3,4-d]pyrimidine derivatives, potential applications could include:

  • Anti-inflammatory and Analgesic Uses: Inhibition of COX enzymes and other inflammatory pathways.

  • Oncology: Possible anticancer effects through inhibition of specific signaling pathways.

Data and Research Findings

PropertyValueDescription
Molecular FormulaNot AvailableThe formula would reflect the combination of pyrazolo[3,4-d]pyrimidine, azepane, and 3,4-dimethoxybenzamide components.
Molecular WeightNot AvailableEstimated based on the molecular formula.
Biological ActivityPotential Anti-inflammatory and AnticancerInferred from related compounds.
Synthesis MethodMulti-step Organic ReactionsTypical for complex organic molecules.

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